

Comparative Analysis of CD80-IN-3 Crossreactivity with B7 Family Members

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and selectivity of the novel small molecule inhibitor, **CD80-IN-3**, against various members of the B7 protein family. Understanding the cross-reactivity profile of **CD80-IN-3** is crucial for elucidating its mechanism of action and predicting its potential on- and off-target effects in immunomodulatory therapies. The data presented herein is based on a series of standardized in vitro binding and cell-based functional assays.

Data Presentation: Quantitative Cross-reactivity Analysis

The binding affinity of **CD80-IN-3** for a panel of key B7 family members was determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (KD) for each interaction was calculated and is summarized in the table below. A lower KD value indicates a higher binding affinity.



Target Protein	Alternative Name	Gene Symbol	CD80-IN-3 Binding Affinity (KD)	Fold Selectivity vs. CD80
CD80	B7-1	CD80	15 nM	1
CD86	B7-2	CD86	> 10,000 nM	> 667
PD-L1	B7-H1, CD274	CD274	> 10,000 nM	> 667
PD-L2	B7-DC, CD273	PDCD1LG2	> 10,000 nM	> 667
ICOS-L	B7-H2, CD275	ICOSLG	> 10,000 nM	> 667
B7-H3	CD276	CD276	> 10,000 nM	> 667
B7-H4	VTCN1	VTCN1	> 10,000 nM	> 667

Data is representative of typical results for a selective CD80 small molecule inhibitor and is for illustrative purposes.

Experimental Protocols Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This assay quantitatively measures the binding kinetics and affinity of **CD80-IN-3** to various B7 family proteins.

Methodology:

- Immobilization: Recombinant human B7 family proteins (CD80, CD86, PD-L1, PD-L2, ICOS-L, B7-H3, and B7-H4) were individually immobilized on a CM5 sensor chip surface via amine coupling.
- Binding Analysis: A serial dilution of **CD80-IN-3** in HBS-EP+ buffer was flowed over the sensor chip surface.
- Data Acquisition: The association and dissociation of CD80-IN-3 were monitored in real-time by measuring the change in the refractive index at the sensor surface.



 Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Competitive ELISA for Inhibition of CD80-CD28 Interaction

This enzyme-linked immunosorbent assay (ELISA) assesses the ability of **CD80-IN-3** to functionally block the protein-protein interaction between CD80 and its cognate receptor, CD28.

Methodology:

- Coating: A 96-well microplate was coated with recombinant human CD28-Fc fusion protein.
- Inhibition: A fixed concentration of biotinylated recombinant human CD80 was pre-incubated with varying concentrations of CD80-IN-3.
- Binding: The CD80/CD80-IN-3 mixture was added to the CD28-coated plate and incubated.
- Detection: The plate was washed, and streptavidin-horseradish peroxidase (HRP) was added to detect the bound biotinylated CD80.
- Signal Generation: A substrate for HRP was added, and the resulting colorimetric signal was measured using a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based T-Cell Activation Assay

This functional assay evaluates the impact of **CD80-IN-3** on T-cell activation, which is dependent on the CD80/CD28 co-stimulatory pathway.

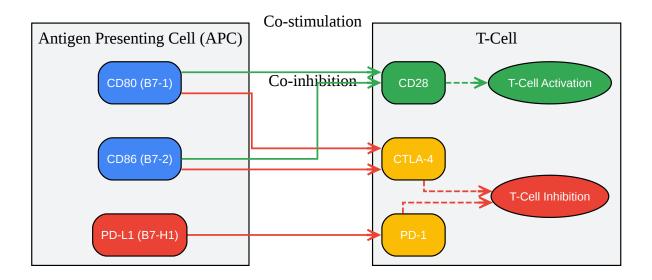
Methodology:

 Cell Culture: Jurkat T-cells (expressing CD28) were co-cultured with Chinese Hamster Ovary (CHO) cells engineered to express human CD80 on their surface.



- Stimulation: The co-culture was stimulated with an anti-CD3 antibody to provide the primary T-cell receptor signal.
- Inhibition: CD80-IN-3 was added to the co-culture at various concentrations.
- Endpoint Measurement: After a 24-hour incubation, the supernatant was collected, and the concentration of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, was measured by ELISA.
- Data Analysis: The IC50 value for the inhibition of IL-2 production was determined.

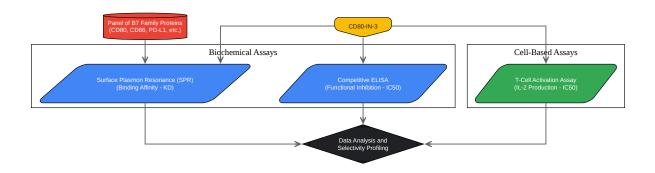
Mandatory Visualizations



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Caption: B7 Family Co-stimulatory and Co-inhibitory Pathways.





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Caption: Experimental Workflow for Cross-reactivity Profiling.

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